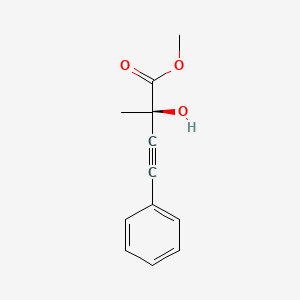
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butynoic acid backbone, a hydroxy group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a phenylacetylene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways. For example, the hydroxy group can form hydrogen bonds, while the phenyl group can engage in π-π interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar in structure but lacks the phenyl group.
Butyric acid, 2-hydroxy-3-methyl-, methyl ester: Similar but with different substitution patterns.
Uniqueness
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group, in particular, enhances its ability to participate in aromatic interactions, making it valuable in various chemical and biological contexts.
Properties
CAS No. |
648424-83-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-ynoate |
InChI |
InChI=1S/C12H12O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-7,14H,1-2H3/t12-/m1/s1 |
InChI Key |
JWHJWWNCFVFGHA-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](C#CC1=CC=CC=C1)(C(=O)OC)O |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















